molecular formula C17H20ClNO2 B2522790 3-[Cyclopropyl(naphthalen-1-ylmethyl)amino]propanoic acid hydrochloride CAS No. 1779134-71-2

3-[Cyclopropyl(naphthalen-1-ylmethyl)amino]propanoic acid hydrochloride

Cat. No.: B2522790
CAS No.: 1779134-71-2
M. Wt: 305.8
InChI Key: TUVOINDLEQCSCZ-UHFFFAOYSA-N
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Description

3-[Cyclopropyl(naphthalen-1-ylmethyl)amino]propanoic acid hydrochloride is a synthetic small molecule characterized by a propanoic acid backbone functionalized with a cyclopropylamine group and a naphthalene-based substituent.

Properties

IUPAC Name

3-[cyclopropyl(naphthalen-1-ylmethyl)amino]propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2.ClH/c19-17(20)10-11-18(15-8-9-15)12-14-6-3-5-13-4-1-2-7-16(13)14;/h1-7,15H,8-12H2,(H,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUVOINDLEQCSCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCC(=O)O)CC2=CC=CC3=CC=CC=C32.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Cyclopropyl(naphthalen-1-ylmethyl)amino]propanoic acid hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions using reagents such as diazomethane or Simmons-Smith reagents.

    Attachment of the naphthalen-1-ylmethyl group: This step often involves Friedel-Crafts alkylation reactions, where naphthalene is alkylated with a suitable alkyl halide in the presence of a Lewis acid catalyst.

    Formation of the propanoic acid moiety: This can be done through carboxylation reactions, where a suitable precursor is treated with carbon dioxide under basic conditions.

    Final assembly: The intermediate compounds are then coupled together using amide bond formation reactions, typically involving coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3-[Cyclopropyl(naphthalen-1-ylmethyl)amino]propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or hydrogenation catalysts can convert the compound into reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, hydrogenation catalysts (e.g., palladium on carbon).

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Applications

The compound exhibits several promising biological activities:

  • Pharmacodynamics : Preliminary studies suggest that it may interact with neurotransmitter systems, potentially influencing mood and cognitive functions.
  • Anti-inflammatory Properties : Similar compounds have shown effectiveness in reducing pro-inflammatory cytokines such as IL-6 and TNF-alpha, indicating a potential for treating inflammatory diseases .
  • Neuroprotective Effects : Research indicates that the compound may protect neuronal cells from apoptosis, which could be beneficial in neurodegenerative conditions .

Synthesis Pathways

The synthesis of 3-[Cyclopropyl(naphthalen-1-ylmethyl)amino]propanoic acid hydrochloride typically involves multi-step organic reactions:

  • Formation of Cyclopropylamine : The cyclopropyl group is introduced through cyclization reactions.
  • Naphthalene Linkage : The naphthalene moiety is attached via amine coupling methods.
  • Acidification : The final product is converted into its hydrochloride form to enhance solubility.

Case Study 1: Neuroprotective Effects

In vitro studies have demonstrated that this compound can significantly reduce cell death in neuronal cell lines exposed to oxidative stress. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Case Study 2: Inhibition of Inflammatory Responses

In a murine model of inflammation, administration of this compound led to a significant decrease in pro-inflammatory cytokines such as IL-6 and TNF-alpha, indicating its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of 3-[Cyclopropyl(naphthalen-1-ylmethyl)amino]propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

Target Compound:
  • Core structure: Propanoic acid.
  • Substituents: Cyclopropyl group linked via an amino group. Naphthalen-1-ylmethyl group.
  • Hydrochloride salt : Enhances solubility and crystallinity.
Comparable Compounds:

Cyclopropyl(pyridin-4-yl)methanamine () :

  • Replaces naphthalene with pyridine.
  • Smaller aromatic system; increased polarity due to pyridine’s nitrogen atom.
  • Molecular formula: C₈H₁₅Cl₂N₃ (CAS provided) .

Ronacaleret Hydrochloride (): Propanoic acid derivative with difluoro and dihydroindenyl groups. Clinical use: Osteoporosis treatment. Molecular weight: 484.00 g/mol .

Patent Compounds () :

  • Examples include bicycloheptane and methoxyethoxymethyl substituents.
  • Structural complexity impacts synthesis and bioavailability .
Structural Comparison Table:
Compound Core Structure Key Substituents Molecular Weight (g/mol)
Target Compound Propanoic acid Cyclopropyl, naphthalen-1-ylmethyl Not specified*
Cyclopropyl(pyridin-4-yl)methanamine Methanamine Cyclopropyl, pyridine ~220.13 (C₈H₁₅Cl₂N₃)
Ronacaleret Hydrochloride Propanoic acid Dihydroindenyl, difluoro, hydroxypropoxy 484.00
3-(3-Methyl-1H-pyrazol-5-yl)propanoic acid () Propanoic acid Pyrazole, methyl ~170.17 (C₇H₁₀N₂O₂)

Physicochemical Properties

  • Purity : Multiple compounds in and report 95% purity, suggesting standard industrial or laboratory synthesis protocols .
  • Solubility :
    • The target compound’s naphthalene group likely reduces aqueous solubility compared to pyridine-containing analogs ().
    • Ronacaleret’s difluoro and hydroxypropoxy groups may enhance solubility and metabolic stability .

Pharmacological Activity

  • Anticancer Potential: Type D/L inhibitors () share a propanoic acid backbone and iodophenyl groups, demonstrating anticancer activity via kinase inhibition. The target’s naphthalene group may improve hydrophobic interactions with kinase ATP-binding pockets .
  • Therapeutic Applications: Ronacaleret targets osteoporosis via calcium-sensing receptor modulation . Patent compounds () include protease inhibitors (e.g., 4-[(mercaptomethyl)amino]benzoic acid), indicating diverse applications .

Key Research Findings

Substituent Impact :

  • Naphthalene vs. pyridine (): Naphthalene enhances lipophilicity, improving membrane permeability but reducing solubility.
  • Fluorine substitution (): Increases metabolic stability and target affinity.

Therapeutic Trade-offs: Ronacaleret’s clinical success (osteoporosis) contrasts with anticancer propanoic acid derivatives (), highlighting substituent-driven target specificity.

Synthesis Challenges :

  • Bulky groups (e.g., bicycloheptane in ) reduce synthetic yields but improve binding kinetics .

Biological Activity

3-[Cyclopropyl(naphthalen-1-ylmethyl)amino]propanoic acid hydrochloride is a compound with significant potential in pharmacological applications, particularly in the fields of neurology and psychiatry. This article explores its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its cyclopropyl group attached to a naphthalene moiety and an amino acid backbone. Its chemical formula is C17H19NO2C_{17}H_{19}NO_2 and it possesses both hydrophilic and lipophilic properties, which influence its interaction with biological systems .

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It has been shown to act as a modulator of both serotonin and dopamine pathways, which are crucial in mood regulation and cognitive functions.

1. Antidepressant Activity

Research indicates that compounds similar to 3-[Cyclopropyl(naphthalen-1-ylmethyl)amino]propanoic acid exhibit antidepressant effects. In animal models, these compounds demonstrated efficacy comparable to established antidepressants like imipramine . The mechanisms include:

  • Inhibition of Reuptake : The compound may inhibit the reuptake of serotonin and norepinephrine, increasing their availability in the synaptic cleft.
  • Neuroprotective Effects : Some studies suggest that it may exert neuroprotective effects against oxidative stress, which is often implicated in depression .

2. Potential Side Effects

While promising, the compound's profile must be carefully evaluated for potential side effects. Animal studies have indicated that certain derivatives can lead to undesirable effects, emphasizing the need for thorough testing .

Pharmacokinetics

The pharmacokinetic properties of this compound have not been extensively documented. However, based on similar compounds, it is anticipated that the compound exhibits moderate absorption with a potential for significant first-pass metabolism.

Case Study 1: Antidepressant Efficacy

In a study involving a series of cyclopropyl derivatives, researchers found that one derivative showed significant antidepressant-like activity in rodent models. The compound was administered at varying doses, demonstrating dose-dependent effects on behavior in forced swim tests .

Case Study 2: Neuroprotective Properties

Another study assessed the neuroprotective properties of similar compounds against oxidative stress-induced neuronal damage. Results indicated that these compounds could significantly reduce markers of oxidative damage in neuronal cultures .

Data Table: Comparative Biological Activity

Compound NameActivity TypeEfficacy LevelReference
This compoundAntidepressantComparable to imipramine
Cyclopropyl derivativesNeuroprotectionSignificant reduction in oxidative stress markers
Midalcipran (similar structure)AntidepressantPhase III evaluation

Q & A

Q. What novel derivatives could enhance bioavailability or reduce toxicity?

  • Methodological Answer : Modify the propanoic acid moiety to ester prodrugs (e.g., ethyl ester for improved membrane permeability). Introduce polar groups (e.g., hydroxyl) on the naphthalene ring to reduce off-target effects. Test cytotoxicity in HepG2 cells and metabolic stability in liver microsomes .

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